Ilexgenin A

Overview

Description

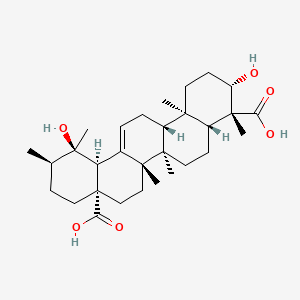

Ilexgenin A is a pentacyclic triterpenoid compound extracted from the leaves of Ilex hainanensis Merr. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the fields of inflammation and cancer research .

Mechanism of Action

Target of Action

Ilexgenin A, a natural triterpenoid, primarily targets the AMP-activated protein kinase (AMPK) and CRTC2 . It also interacts with endoplasmic reticulum stress (ER stress) and thioredoxin-interacting protein (TXNIP)/NLRP3 inflammasome .

Mode of Action

This compound activates AMPK by reducing cellular energy and prevents cytoplasmic CRTC2 from competing with Sec23A for binding to Sec31A under nutrient-rich conditions . This leads to the inhibition of de novo fatty acid synthesis in the liver . It also suppresses ER stress and TXNIP/NLRP3 inflammasome activation in an AMPK-dependent manner .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the mitogen-activated protein kinase , nuclear factor-κB , PI3K/Akt/mTOR , Janus kinase-signal transducer and activator of transcription , and arachidonic acid pathways . It also impairs COPII-dependent SREBP1 maturation via disrupting Sec31A-Sec23A interaction .

Pharmacokinetics

The bioavailability of this compound and its conversion from this compound to this compound were significantly inhibited by antibiotic-treated rats after oral administration . This suggests that β-glucosidase activity, inhibited by antibiotics, suppresses the hydrolysis reaction of this compound in the intestinal tract .

Result of Action

This compound ameliorates endothelial dysfunction by suppressing ER-stress and TXNIP/NLRP3 inflammasome activation . It also inhibits de novo fatty acid synthesis in the liver, leading to the restraint of hepatic lipogenic response .

Action Environment

The action of this compound can be influenced by environmental factors such as diet and the presence of antibiotics. For instance, a high-fat diet can induce a state where this compound shows beneficial effects on lipid metabolism . On the other hand, antibiotics can inhibit the bioavailability of this compound and its conversion, affecting its overall efficacy .

Biochemical Analysis

Biochemical Properties

Ilexgenin A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of the nuclear factor-κB (NF-κB) pathway, which is involved in inflammatory responses . Additionally, it interacts with the AMP-activated protein kinase (AMPK) pathway, enhancing its activity and thereby influencing cellular energy homeostasis . This compound also inhibits the signal transducer and activator of transcription 3 (STAT3) and phosphoinositide 3-kinase (PI3K) pathways, which are critical in cell proliferation and survival .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In endothelial cells, it ameliorates endoplasmic reticulum stress and improves endothelial function by suppressing the thioredoxin-interacting protein (TXNIP)/NLRP3 inflammasome activation . In hepatocellular carcinoma cells, this compound inhibits the production of inflammatory cytokines such as TNF-α and IL-6, and downregulates the pro-angiogenic factor VEGF . These actions highlight its potential in modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to and inhibits the activity of the NF-κB pathway, reducing the expression of pro-inflammatory genes . This compound also activates AMPK by enhancing its phosphorylation, which in turn inhibits the mTOR pathway and reduces lipid synthesis . Furthermore, it disrupts the interaction between Sec23A and Sec31A, components of the COPII complex, thereby preventing the maturation of sterol regulatory element-binding protein 1 (SREBP1) and inhibiting de novo fatty acid synthesis in the liver .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable and maintains its activity over extended periods . Its efficacy can be influenced by factors such as solubility and bioavailability. For instance, the inclusion complex of this compound with β-cyclodextrin polymer has been shown to enhance its solubility and efficacy in hyperlipidemia models . Long-term studies have indicated that this compound can sustain its beneficial effects on lipid metabolism and inflammation over several weeks .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory and lipid-lowering effects without notable toxicity . At higher doses, some adverse effects such as hepatotoxicity have been observed . It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by β-glucosidase enzymes in the intestinal microflora, converting it into its active form . This compound also influences lipid metabolism by inhibiting the maturation of SREBP1, thereby reducing fatty acid synthesis in the liver . Additionally, it enhances the activity of AMPK, which plays a pivotal role in regulating energy homeostasis and metabolic flux .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed by human umbilical vein endothelial cells via passive diffusion and active transportation mechanisms . The compound is also distributed in the liver, where it exerts its lipid-lowering effects by inhibiting SREBP1 maturation . The transport and distribution of this compound are influenced by factors such as serum proteins and transporters like P-glycoprotein .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with various signaling molecules and enzymes . This compound also targets specific compartments such as the endoplasmic reticulum and mitochondria, where it exerts its effects on cellular metabolism and stress responses . The localization of this compound is regulated by post-translational modifications and targeting signals that direct it to specific subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ilexgenin A is primarily obtained through extraction from natural sources, specifically the leaves of Ilex hainanensis Merr. The extraction process involves several steps, including solvent extraction, purification, and crystallization .

Industrial Production Methods: While there is limited information on large-scale industrial production methods for this compound, the compound is typically produced in research laboratories using standard extraction and purification techniques. The scalability of these methods for industrial production remains an area of ongoing research.

Chemical Reactions Analysis

Types of Reactions: Ilexgenin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used under controlled conditions to introduce oxygen-containing functional groups.

Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed to reduce specific functional groups.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles under various conditions.

Major Products: The major products formed from these reactions include derivatives of this compound with enhanced or modified biological activities. These derivatives are often studied for their potential therapeutic applications.

Scientific Research Applications

Chemistry: Ilexgenin A serves as a valuable compound for studying the chemical properties and reactions of pentacyclic triterpenoids.

Biology: The compound has shown significant anti-inflammatory and anti-cancer properties in various in vitro and in vivo studies

Medicine: this compound is being investigated for its potential therapeutic applications in treating inflammatory diseases, cancer, and metabolic disorders

Comparison with Similar Compounds

Ilexgenin A is unique among pentacyclic triterpenoids due to its specific molecular targets and pathways. Similar compounds include:

Ursolic Acid: Another pentacyclic triterpenoid with anti-inflammatory and anti-cancer properties.

Oleanolic Acid: Known for its hepatoprotective and anti-inflammatory effects.

Betulinic Acid: Exhibits anti-cancer and anti-HIV activities.

These compounds share structural similarities with this compound but differ in their specific biological activities and mechanisms of action.

Conclusion

This compound is a promising compound with diverse applications in scientific research and potential therapeutic uses. Its unique chemical properties and mechanisms of action make it a valuable subject of study in the fields of chemistry, biology, medicine, and industry.

Biological Activity

Ilexgenin A (IA) is a pentacyclic triterpenoid derived from the Ilex hainanensis plant, belonging to the Aquifoliaceae family. This compound has garnered attention for its diverse biological activities, particularly in anti-inflammatory, anti-cancer, and cardiovascular protective effects. Below, we explore the various aspects of its biological activity based on recent research findings.

Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory properties, primarily through its action on inflammatory cytokines and pathways.

- Mechanism of Action : IA inhibits the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. In vitro studies demonstrated that IA suppresses these cytokines at both transcriptional and translational levels in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS) .

- In Vivo Studies : In a mouse model of LPS-induced peritonitis, IA significantly reduced inflammatory cell infiltration and serum levels of inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Anti-Cancer Properties

This compound has shown promising results in cancer research, particularly in relation to colorectal cancer and melanoma.

- Colorectal Cancer : IA was evaluated in a study involving azoxymethane (AOM) and dextran sulfate sodium (DSS) to induce colitis-associated colorectal cancer in mice. The findings revealed that IA prevents early carcinogenesis by reprogramming lipid metabolism through the HIF1α/SREBP-1 pathway .

- Melanoma : IA also exhibits anti-melanoma activity by inducing cell cycle arrest at the G0/G1 phase and regulating cytokine production (IL-6 and TNF-α), suggesting its utility in melanoma treatment .

Cardiovascular Effects

Research indicates that this compound may play a beneficial role in managing cardiovascular diseases.

- Mechanism : IA has demonstrated anti-atherosclerotic activity by reducing atherosclerosis in apolipoprotein E-deficient mice. It acts through the inhibition of endoplasmic reticulum stress and amelioration of endothelial dysfunction via suppression of TXNIP/NLRP3 inflammasome activation in an AMPK-dependent manner .

Summary of Key Findings

The following table summarizes the key biological activities and mechanisms of this compound:

Properties

IUPAC Name |

(3S,4R,4aR,6aR,6bS,8aS,11R,12R,12aS,14aR,14bR)-3,12-dihydroxy-4,6a,6b,11,12,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O6/c1-17-9-14-30(24(34)35)16-15-26(3)18(22(30)29(17,6)36)7-8-19-25(2)12-11-21(31)28(5,23(32)33)20(25)10-13-27(19,26)4/h7,17,19-22,31,36H,8-16H2,1-6H3,(H,32,33)(H,34,35)/t17-,19-,20-,21+,22-,25-,26-,27-,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEGOKVPCRANSU-XUFMHOFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)C(=O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301319106 | |

| Record name | Ilexgenin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301319106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108524-94-3 | |

| Record name | Ilexgenin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108524-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ilexgenin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301319106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Ilexgenin A in inhibiting the proliferation of human hepatic cancer cell strain HepG2?

A1: this compound inhibits the proliferation of HepG2 cells by inducing G1 cell cycle arrest and reducing the cell population in the S phase. [, ] This suggests that this compound disrupts the cell cycle progression, preventing the cancer cells from replicating their DNA and dividing.

Q2: How does this compound induce apoptosis in HepG2 cells?

A2: this compound induces apoptosis in human hepatic cancer cells by downregulating the expression of the anti-apoptotic protein Bcl-2 and upregulating the expression of the pro-apoptotic protein Bax. [, ] This shift in the balance of these proteins promotes programmed cell death.

Q3: Does this compound affect angiogenesis in tumor models?

A3: Yes, this compound has been shown to inhibit the growth of tumors in a rat model, and this effect is linked to the downregulation of Vascular Endothelial Growth Factor (VEGF) and Microvessel Density (MVD). [] VEGF is a key regulator of angiogenesis, and MVD is a measure of blood vessel formation, suggesting that this compound may suppress tumor growth by inhibiting the formation of new blood vessels that supply the tumor with nutrients and oxygen.

Q4: How does this compound impact lipid metabolism?

A4: this compound has demonstrated beneficial effects on metabolic homeostasis. It has been shown to restrain CRTC2 in the cytoplasm, preventing SREBP1 maturation via AMP kinase activation in the liver. [] This suggests a role for this compound in regulating lipid synthesis and potentially addressing metabolic disorders.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C30H48O6, and its molecular weight is 504.7 g/mol. [, ]

Q6: Is there spectroscopic data available for this compound?

A6: Yes, the characterization of this compound often involves spectroscopic techniques. Studies have employed ¹H NMR, FT-IR, and UV-vis spectroscopy to analyze and confirm its structure. [] Additionally, mass spectrometry, especially in conjunction with liquid chromatography, is frequently utilized for its identification and quantification. [, ]

Q7: How is this compound formulated to enhance its solubility and bioavailability?

A7: Researchers have successfully developed a water-soluble inclusion complex of this compound with β-cyclodextrin polymer (CDP). [] This formulation significantly improves the solubility of this compound compared to the free compound or its complex with β-cyclodextrin alone, making it a more suitable candidate for drug development.

Q8: What analytical techniques are commonly employed to determine this compound content in plant material and biological samples?

A8: Several analytical methods have been developed and validated for the quantification of this compound. High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as Diode Array Detection (DAD) [, , ] and Evaporative Light Scattering Detection (ELSD) [, , ], is widely used. Additionally, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) [, , , ] provides high sensitivity and selectivity for quantifying this compound and its metabolites in biological samples.

Q9: Have any specific methods been developed to simultaneously quantify this compound and its related compounds?

A9: Yes, researchers have developed methods using UPLC-MS/MS to simultaneously quantify this compound, its precursor Ilexsaponin A1, and their respective metabolites in mice plasma. [, ] This is particularly valuable for understanding the pharmacokinetics of these compounds and their potential in treating conditions like NAFLD.

Q10: How is the quality of this compound ensured in research and potential therapeutic applications?

A10: Quality control of this compound is crucial for ensuring its safety and efficacy. HPLC coupled with DAD or ELSD, as well as LC-MS, are commonly employed for standardization and quality assessment. [, , , , , ] These methods allow for the quantification of this compound and related compounds in plant material and formulations, ensuring batch-to-batch consistency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.